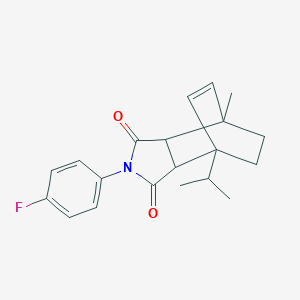![molecular formula C22H26N2O4 B241187 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile, also known as DMHPD, is a chemical compound that has been the focus of scientific research in recent years. DMHPD is a member of the pyridine family of compounds and has been studied for its potential use in various applications, including in the field of medicine and as a catalyst in chemical reactions. In
Applications De Recherche Scientifique
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been studied for its potential use in various scientific research applications. One area of research has been in the field of medicine, where (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to have potential anti-cancer properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile was found to inhibit the growth of cancer cells in vitro and in vivo. Another area of research has been in the field of catalysis, where (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to be an effective catalyst for various chemical reactions.
Mécanisme D'action
The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. In the case of its anti-cancer properties, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has also been found to have anti-inflammatory properties. In a study published in the journal Bioorganic & Medicinal Chemistry, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile was found to inhibit the production of inflammatory cytokines in vitro and in vivo. (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has also been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been found to be an effective catalyst for various chemical reactions. However, there are also limitations to its use. (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile is a relatively new compound and there is still much to be learned about its properties and potential applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to predict its effects in certain experiments.
Orientations Futures
There are several future directions for research on (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile. One area of research could be to further explore its potential anti-cancer properties and to investigate its effectiveness against different types of cancer. Another area of research could be to explore its potential as an anti-inflammatory agent and to investigate its effects on different inflammatory conditions. Additionally, further research could be done to better understand its mechanism of action and to identify potential targets for its use in medicine and other applications.
Conclusion:
In conclusion, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile is a chemical compound that has been the focus of scientific research in recent years. It has potential applications in medicine and as a catalyst in chemical reactions. Its mechanism of action is not fully understood, but it has been found to have anti-cancer, anti-inflammatory, and antioxidant properties. While there are limitations to its use, there are also many future directions for research on (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile. With further study, it may prove to be a valuable compound for a variety of applications.
Méthodes De Synthèse
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 4-methyl-2,6-dioxo-1-hexyl nicotinonitrile with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated to promote the reaction. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C22H26N2O4/c1-5-6-7-8-11-24-21(25)17(15(2)18(14-23)22(24)26)12-16-9-10-19(27-3)20(13-16)28-4/h9-10,12-13H,5-8,11H2,1-4H3/b17-12+ |
Clé InChI |
YAMWHLLQDDZFCF-SFQUDFHCSA-N |
SMILES isomérique |
CCCCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=C(C1=O)C#N)C |
SMILES |
CCCCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=C(C1=O)C#N)C |
SMILES canonique |
CCCCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=C(C1=O)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)
![2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241114.png)


![2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)

![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)

![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)

